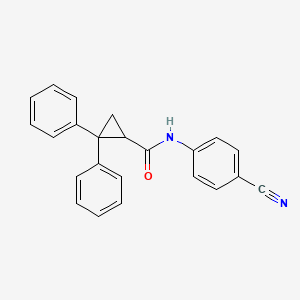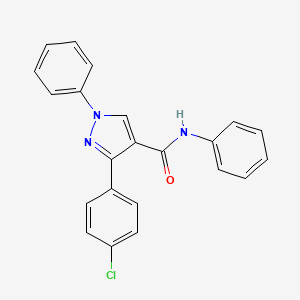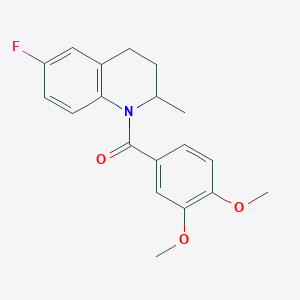![molecular formula C19H31N3O2 B4883679 N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4883679.png)
N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide, also known as DMAPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAPT is a small molecule inhibitor of the transcription factor NF-κB, which plays a crucial role in inflammation, cell survival, and immune response.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In cancer, N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide has been shown to inhibit the growth of various cancer cells, including breast, pancreatic, and prostate cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation and autoimmune disorders, N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide has been shown to reduce inflammation and improve disease symptoms in animal models.
Mecanismo De Acción
N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide inhibits the transcription factor NF-κB by targeting the IKK complex, which is responsible for the activation of NF-κB. NF-κB plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and immune response. Inhibition of NF-κB by N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide leads to the downregulation of these genes, resulting in reduced inflammation, increased cell death, and improved immune response.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve immune response. N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, which is crucial for tumor growth and metastasis. In addition, N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide has been shown to reduce the expression of various cytokines, chemokines, and growth factors, which are involved in inflammation and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has been extensively studied in various disease models, and its mechanism of action is well understood. However, N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide also has limitations as a research tool. It has low solubility in water, which can limit its use in in vivo studies. It also has potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide. One area of research is to improve the solubility and bioavailability of N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide to enhance its efficacy in in vivo studies. Another area of research is to develop more potent and selective inhibitors of NF-κB that can be used as therapeutic agents in cancer and autoimmune diseases. Furthermore, the combination of N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide with other chemotherapeutic agents or immunotherapies may have synergistic effects in cancer treatment. Finally, the use of N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide as a research tool to study the role of NF-κB in various diseases and cellular processes is an ongoing area of research.
Métodos De Síntesis
N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methoxybenzaldehyde with 3-dimethylaminopropylmagnesium bromide to produce the corresponding alcohol. The alcohol is then converted to the corresponding piperidinecarboxamide using various reagents such as trifluoroacetic anhydride and triethylamine. The final step involves the selective reduction of the piperidinecarboxamide using sodium borohydride to yield N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide.
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-21(2)12-6-11-20-19(23)16-9-13-22(14-10-16)15-17-7-4-5-8-18(17)24-3/h4-5,7-8,16H,6,9-15H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMBEASHEMMSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4883611.png)
![5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B4883624.png)
![N-2-propyn-1-yl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B4883631.png)
![3-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B4883643.png)
![4-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4883664.png)
![1-[4-(2-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B4883671.png)
![3-{1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4883698.png)


![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4883707.png)
![2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4883709.png)
![5-{[(4-chloro-3-fluorophenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4883714.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883719.png)